3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-iodo-3-methylpyrazol-1-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN3/c1-6-7(8)5-11(10-6)4-2-3-9/h5H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFDTWLACHQDFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1I)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201257826 | |
| Record name | 4-Iodo-3-methyl-1H-pyrazole-1-propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201257826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006508-22-0 | |
| Record name | 4-Iodo-3-methyl-1H-pyrazole-1-propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006508-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-3-methyl-1H-pyrazole-1-propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201257826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Context of Pyrazole Nitrile Hybrid Scaffolds in Modern Chemical Science
Pyrazole-nitrile hybrid scaffolds are structural motifs that incorporate both a pyrazole (B372694) ring and a nitrile group (-C≡N). This combination has garnered considerable attention in chemical research due to the diverse pharmacological activities exhibited by molecules containing these functionalities.
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms and is considered a "privileged scaffold" in drug discovery. nih.govresearchgate.net Its derivatives are known to possess a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. mdpi.comnih.gov The pyrazole structure can engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets like enzymes and receptors, making it a key component in the design of therapeutic agents. scbt.com
The nitrile group, on the other hand, is a versatile functional group in organic synthesis. It can be hydrolyzed to carboxylic acids, reduced to amines, or converted into various other heterocyclic systems. In medicinal chemistry, the nitrile moiety can act as a hydrogen bond acceptor or a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a drug candidate. The combination of these two moieties in a single molecule creates a versatile platform for the development of new chemical entities with potential therapeutic applications. nih.gov
Significance of Iodinated Heterocycles in Organic Synthesis
Iodinated heterocycles, such as the 4-iodopyrazole (B32481) core of the title compound, are exceptionally valuable intermediates in organic synthesis. arkat-usa.org The presence of an iodine atom on an aromatic or heterocyclic ring provides a reactive handle for a multitude of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. researchgate.net
Reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings allow for the formation of new carbon-carbon bonds by replacing the iodine atom with various organic fragments. nih.gov This capability is crucial for building molecular complexity and synthesizing libraries of compounds for drug discovery and materials science research. The C-I bond is the most reactive among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I), which often allows for selective reactions under mild conditions. researchgate.net
Furthermore, iodinated pyrazoles can be converted into other functional groups through reactions like metal-halogen exchange, which opens up further avenues for derivatization. arkat-usa.org The strategic placement of an iodine atom on a heterocyclic core, as seen in 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile, transforms the molecule into a versatile building block for constructing more elaborate and highly functionalized structures. researchgate.net
Computational and Theoretical Investigations of 3 4 Iodo 3 Methyl 1h Pyrazol 1 Yl Propanenitrile
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the molecular properties of 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile. These theoretical approaches provide a microscopic understanding of the compound's behavior.
Density Functional Theory (DFT) Applications in Predicting Molecular Geometry and Vibrational Frequencies
Density Functional Theory (DFT) has become a important tool in computational chemistry for accurately predicting the molecular geometry and vibrational frequencies of organic molecules. researchgate.netkfupm.edu.sa For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can determine the optimized molecular structure. nih.govjocpr.com These calculations yield precise bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule in its lowest energy state.
Theoretical vibrational frequencies can be computed from the second derivatives of the energy with respect to the atomic coordinates. derpharmachemica.com These calculated frequencies correspond to the different vibrational modes of the molecule, including stretching, bending, and torsional motions. researchgate.net A comparison of the theoretical infrared (IR) spectrum with experimental data, if available, allows for a detailed assignment of the spectral bands to specific molecular vibrations. jocpr.com For instance, characteristic vibrational frequencies for the C≡N (nitrile), C-I (iodo), and pyrazole (B372694) ring modes can be identified.
Table 1: Predicted Geometrical Parameters for this compound using DFT
| Parameter | Predicted Value |
|---|---|
| C-I Bond Length | ~2.10 Å |
| C≡N Bond Length | ~1.15 Å |
| N-N Bond Length (pyrazole) | ~1.35 Å |
| C-C-N Bond Angle (propanenitrile) | ~178° |
Note: The values in this table are representative and based on DFT calculations for similar pyrazole derivatives.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other chemical species. ajchem-a.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the iodine atom, indicating that these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the pyrazole ring and the electron-withdrawing propanenitrile group, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Predicted Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
Note: These values are illustrative and based on FMO analyses of analogous heterocyclic compounds.
Electrostatic Potential Surface (EPS) Analysis for Intermolecular Interactions
The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution within a molecule and is highly effective in predicting intermolecular interactions. researchgate.netresearchgate.net The EPS maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. acs.org
In the case of this compound, the EPS analysis is expected to show a region of significant negative potential around the nitrogen atom of the nitrile group and the pyrazole ring nitrogens. A region of positive potential may be observed around the hydrogen atoms and, interestingly, a region of positive electrostatic potential on the iodine atom along the C-I bond axis, known as a σ-hole, which can participate in halogen bonding. mdpi.com
Molecular Modeling and Conformational Analysis of the Compound
Molecular modeling techniques are employed to explore the conformational landscape and potential isomerism of this compound.
Conformational Space Exploration
The propanenitrile substituent attached to the pyrazole ring introduces conformational flexibility. The rotation around the single bonds, particularly the N-CH2 and CH2-CH2 bonds of the propanenitrile side chain, can lead to different spatial arrangements of the atoms, known as conformers. Exploring the conformational space helps to identify the most stable conformers, which are the ones that are most likely to be populated at a given temperature. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation.
Tautomerism and Isomerism Investigations of the Pyrazole Ring
Pyrazole and its derivatives can exhibit tautomerism, which is a form of isomerism that involves the migration of a proton. nih.gov In N-unsubstituted pyrazoles, annular tautomerism results in the proton being located on either of the two nitrogen atoms. nih.gov However, in this compound, the N1 position is substituted with the propanenitrile group, which prevents this type of tautomerism.
Isomerism in this compound would primarily relate to the substitution pattern on the pyrazole ring. For instance, constitutional isomers could have the iodo and methyl groups at different positions on the pyrazole ring. The reaction of 3(5)-methyl-1H-pyrazole with chloroform (B151607) can lead to the formation of four different isomers. nih.gov The specific naming "this compound" defines a single constitutional isomer.
Reaction Mechanism Studies through Computational Approaches
Computational chemistry serves as a powerful tool for elucidating the complex mechanisms of organic reactions, offering insights that are often difficult to obtain through experimental means alone.
Transition State Analysis for Synthetic Pathways
The synthesis of N-alkylated pyrazoles, such as this compound, typically involves the alkylation of a pyrazole precursor. A likely synthetic route is the Michael addition of 4-iodo-3-methyl-1H-pyrazole to acrylonitrile (B1666552). Computational methods are crucial for analyzing the energetics of such pathways.
Using DFT, the geometries of reactants, intermediates, transition states, and products can be optimized. Transition state theory allows for the calculation of activation energies (ΔG‡), which determine the kinetic feasibility of a proposed reaction step. For the alkylation of a pyrazole, calculations can compare the energy barriers for the formation of different isomers (N1 vs. N2 alkylation), thereby predicting the reaction's outcome under various conditions. wuxiapptec.com For instance, in related pyrazole alkylations, transition state structures have been modeled to understand the influence of substrates, reagents, and intramolecular interactions, such as hydrogen bonding, on the reaction's energy profile. wuxiapptec.com Such analyses would confirm that the formation of the N1-substituted product, this compound, is the kinetically favored pathway.
Computational Prediction of Reaction Regioselectivity and Stereoselectivity
Regioselectivity is a key challenge in the synthesis of substituted pyrazoles. The pyrazole ring contains two nitrogen atoms (N1 and N2), and alkylation can potentially occur at either site. Computational chemistry provides a robust framework for predicting and explaining the observed regioselectivity.
The regiochemical outcome of the N-alkylation of 4-iodo-3-methyl-1H-pyrazole can be rationalized by calculating the charge distribution and frontier molecular orbitals of the pyrazole anion. DFT calculations at levels like B3LYP/6-31G**(d) are commonly used to determine which nitrogen atom is more nucleophilic. researchgate.net Furthermore, comparing the calculated energies of the two possible transition states (leading to N1 and N2 products) can definitively predict the major regioisomer. wuxiapptec.com Studies on similar systems have shown that steric hindrance from substituents (like the methyl group at the C3 position) and the electronic nature of the alkylating agent play significant roles. researchgate.net For 3-substituted pyrazoles, N1 alkylation is often favored, a prediction that can be quantitatively supported by computational models showing a lower activation energy for this pathway. researchgate.netnih.gov As the target molecule does not possess a chiral center, stereoselectivity is not a factor in its synthesis.
Simulation of Spectroscopic Parameters
Computational methods allow for the accurate prediction of spectroscopic data, which is invaluable for the structural confirmation of synthesized molecules.
Computational NMR and IR Spectral Prediction
DFT calculations are widely used to predict the ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies of molecules. researchgate.netjocpr.com After optimizing the molecule's geometry (e.g., using the B3LYP functional with a 6-311+G(d,p) basis set), the Gauge-Independent Atomic Orbital (GIAO) method is typically employed to calculate NMR shielding tensors, which are then converted to chemical shifts relative to a standard (e.g., TMS).
For this compound, these calculations would predict distinct signals for each proton and carbon atom. The predicted spectra serve as a powerful tool for assigning experimental peaks and confirming the molecular structure.
Similarly, the vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. These frequencies correspond to the absorption peaks in an IR spectrum. Key predicted vibrational modes for the target molecule would include the C≡N stretch of the nitrile group (typically ~2250 cm⁻¹), C-H stretches, C=C and C=N stretches of the pyrazole ring, and the C-I stretch at lower wavenumbers. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values based on typical computational outputs for similar structures. Actual values may vary.)
| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | H5 (pyrazole ring) | 7.5 - 7.8 |
| ¹H | CH₂ (alpha to pyrazole) | 4.3 - 4.6 |
| ¹H | CH₂ (beta to pyrazole, alpha to CN) | 2.9 - 3.2 |
| ¹H | CH₃ (at C3) | 2.2 - 2.5 |
| ¹³C | C5 (pyrazole ring) | 140 - 145 |
| ¹³C | C3 (pyrazole ring) | 150 - 155 |
| ¹³C | C4 (pyrazole ring) | 75 - 80 |
| ¹³C | CN (nitrile) | 117 - 120 |
| ¹³C | CH₂ (alpha to pyrazole) | 48 - 52 |
| ¹³C | CH₂ (beta to pyrazole) | 18 - 22 |
| ¹³C | CH₃ (at C3) | 12 - 15 |
Theoretical Photophysical Property Analysis
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the electronic transitions and photophysical properties of molecules. doaj.orgeurjchem.com By calculating the energies of excited states, one can predict the UV-Vis absorption spectrum.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's electronic stability and the energy required for its lowest-energy electronic transition. nih.gov For this compound, TD-DFT calculations would likely predict π → π* transitions associated with the pyrazole ring as the dominant absorptions in the UV region. doaj.orgresearchgate.net The presence of the iodine atom, a heavy atom, could potentially introduce minor shifts in absorption wavelengths and may influence intersystem crossing rates, although these effects are often subtle.
Table 2: Predicted Electronic Properties of this compound (Note: These are illustrative values based on typical computational outputs for similar pyrazole derivatives.)
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 to -7.0 eV | Electron-donating ability |
| LUMO Energy | -1.0 to -1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.0 - 6.0 eV | Kinetic stability and electronic transition energy |
| Predicted λmax (absorption) | 220 - 250 nm | Corresponds to π → π* transitions |
Theoretical Basis for Intermolecular Interactions and Crystal Packing
Understanding the intermolecular forces within a crystal is essential for predicting its packing arrangement, stability, and physical properties. Computational methods provide a detailed picture of these non-covalent interactions. imedpub.com
For this compound, several types of intermolecular interactions are expected to be significant. The most prominent would likely be halogen bonding, where the electropositive region on the iodine atom (the σ-hole) interacts with a Lewis basic site, such as the N2 atom of a neighboring pyrazole ring or the nitrile nitrogen. mdpi.com DFT calculations can quantify the strength and geometry of these C-I···N interactions.
Other important forces include dipole-dipole interactions arising from the polar nitrile group and weak C-H···N or C-H···π hydrogen bonds. imedpub.com To visualize and quantify these interactions, several computational tools are employed:
Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecular surface. uni-muenchen.de For the target molecule, the MEP would show a negative potential (red/yellow) around the pyrazole N2 and nitrile nitrogen atoms, identifying them as Lewis basic sites, and a positive potential (blue) on the iodine atom along the C-I bond axis, confirming its potential as a halogen bond donor. wolfram.comresearchgate.net
By calculating the interaction energies of different molecular dimers and trimers, computational models can predict the most stable crystal packing arrangement, providing a theoretical foundation for experimentally observed crystal structures. nih.gov
Chemical Reactivity and Derivatization Studies of 3 4 Iodo 3 Methyl 1h Pyrazol 1 Yl Propanenitrile
Modifications of the Pyrazole (B372694) Ring System
The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the substituents it bears. The presence of the iodine atom, the methyl group, and the N-alkyl substituent dictates the course of further functionalization.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. wikipedia.org In the pyrazole ring of the title compound, the C-4 position is blocked by an iodine atom. The remaining unsubstituted position is C-5. The directing effects of the existing substituents determine the feasibility and regioselectivity of further electrophilic attack. The N-1 propanenitrile group is electron-withdrawing, which deactivates the ring towards electrophilic attack. Conversely, the C-3 methyl group is weakly activating.
Common electrophilic iodination of pyrazoles can be achieved using various reagents, including elemental iodine in the presence of an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN) or N-iodosuccinimide (NIS) under acidic conditions. nih.govorganic-chemistry.org While the target compound is already iodinated, other halogenations (bromination, chlorination) or nitration could potentially be achieved at the C-5 position under forcing conditions. For instance, nitration of pyrazole derivatives has been successfully carried out using nitric acid. researchgate.net
| Reaction | Typical Reagents | Potential Product | Reference for Analogy |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-(4-Iodo-3-methyl-5-nitro-1H-pyrazol-1-yl)propanenitrile | researchgate.net |
| Bromination | Br₂ or N-Bromosuccinimide (NBS) | 3-(5-Bromo-4-iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile | researchgate.net |
| Sulfonation | Fuming H₂SO₄ (oleum) | 1-(2-Cyanoethyl)-4-iodo-3-methyl-1H-pyrazole-5-sulfonic acid | researchgate.net |
The iodine atom at the C-4 position is an excellent leaving group, making this site susceptible to various transition-metal-catalyzed cross-coupling reactions. This pathway is a powerful tool for introducing new carbon-carbon and carbon-heteroatom bonds. rsc.org
Suzuki-Miyaura Coupling: Palladium-catalyzed Suzuki-Miyaura reactions are widely used to form C-C bonds by coupling aryl halides with boronic acids or their esters. nih.gov Reacting 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile with various aryl or heteroaryl boronic acids would yield 4-aryl- or 4-heteroaryl-substituted pyrazole derivatives.
Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. nih.govresearchgate.net The C-4 iodo group can be readily displaced by a variety of substituted alkynes to generate 4-alkynylpyrazole derivatives, which are valuable intermediates for further transformations. researchgate.net
Copper-Catalyzed Coupling: Copper-catalyzed methods have also been developed for the functionalization of 4-iodopyrazoles. For example, the direct 4-alkoxylation of 4-iodo-1H-pyrazoles with alcohols can be achieved using a CuI catalyst, providing a route to 4-alkoxypyrazoles. nih.gov
| Reaction Name | Catalyst System | Coupling Partner | General Product Structure | Reference for Analogy |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | Ar-B(OH)₂ | 3-(4-Aryl-3-methyl-1H-pyrazol-1-yl)propanenitrile | nih.gov |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | R-C≡CH | 3-(4-Alkynyl-3-methyl-1H-pyrazol-1-yl)propanenitrile | nih.govresearchgate.net |
| Ullmann (C-O Coupling) | CuI, ligand (e.g., phenanthroline), base | R-OH | 3-(4-Alkoxy-3-methyl-1H-pyrazol-1-yl)propanenitrile | nih.gov |
The pyrazole ring contains two nitrogen atoms. The N-1 position is already substituted with the propanenitrile group. The N-2 atom possesses a lone pair of electrons and is basic, making it nucleophilic. orientjchem.org This site can react with electrophiles, such as alkyl halides or acyl chlorides, to form quaternary pyrazolium (B1228807) salts. This process, known as N-functionalization, can significantly alter the electronic properties and steric profile of the molecule. acs.orgrsc.org For example, reaction with methyl iodide would yield the corresponding N-methylpyrazolium iodide salt.
Transformations of the Nitrile Functionality
The propanenitrile side chain offers another avenue for derivatization, independent of the pyrazole ring's reactivity. The nitrile group can undergo hydrolysis to form amides and carboxylic acids or be reduced to a primary amine.
The hydrolysis of the nitrile group is a well-established transformation that can be controlled to yield either the amide or the carboxylic acid.
Partial Hydrolysis to Amide: Under controlled conditions, typically using acid or base catalysis with careful temperature and reaction time management, the nitrile can be partially hydrolyzed to the corresponding primary amide. This would yield 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanamide. Such propanamide derivatives of pyrazole have been synthesized and studied for their biological activities. nih.gov
Complete Hydrolysis to Carboxylic Acid: More vigorous hydrolytic conditions, such as refluxing in strong aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH), will lead to the complete hydrolysis of the nitrile group, passing through the amide intermediate, to afford the carboxylic acid: 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid.
| Product | Reaction Conditions | Resulting Compound |
|---|---|---|
| Amide | Controlled acid (e.g., H₂SO₄) or base (e.g., H₂O₂) hydrolysis | 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanamide |
| Carboxylic Acid | Strong acid (e.g., aq. HCl) or base (e.g., aq. NaOH) with heating | 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid |
The nitrile group can be reduced to a primary amine, providing a flexible synthetic handle for further functionalization, such as amide or sulfonamide formation. This transformation introduces a basic amino group at the terminus of the three-carbon chain.
Catalytic Hydrogenation: A common method for nitrile reduction is catalytic hydrogenation. Reagents such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂) under a hydrogen atmosphere can effectively convert the nitrile to the corresponding amine, 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propan-1-amine.
Chemical Reduction: Powerful hydride-donating reagents, most notably Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), are highly effective for reducing nitriles to primary amines. Other reagents like Sodium Borohydride (NaBH₄) in the presence of a catalyst (e.g., CoCl₂) can also be employed.
| Method | Reagents | Product |
|---|---|---|
| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C | 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propan-1-amine |
| Hydride Reduction | 1. LiAlH₄ in THF/ether; 2. H₂O workup | 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propan-1-amine |
Nitrile Cycloaddition Reactions (e.g., to Tetrazoles, Imidates)
The propanenitrile moiety of this compound is a key functional group that can participate in cycloaddition reactions, most notably in the formation of tetrazoles. The [2+3] cycloaddition reaction between a nitrile and an azide (B81097) is a well-established and common method for the synthesis of 5-substituted 1H-tetrazoles. nih.gov This transformation is particularly significant in medicinal chemistry, where the tetrazole ring is often used as a bioisosteric replacement for a carboxylic acid group.
The synthesis of 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole derivatives from the corresponding 1-aryl-3-methyl-1H-pyrazole-4-carbonitriles has been reported, demonstrating the feasibility of this transformation on a similar pyrazole scaffold. nih.govresearchgate.net In a typical procedure, the nitrile is treated with an azide source, such as sodium azide, often in the presence of a Lewis acid or an ammonium salt catalyst. The reaction with this compound would be expected to proceed under similar conditions to yield the corresponding tetrazole derivative.
Table 1: Representative Conditions for Tetrazole Formation from Nitriles
| Reagents | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| NaN₃ | NH₄Cl | DMF | 120 °C | Good | nih.gov |
| NaN₃ | ZnCl₂ | Isopropanol | Reflux | Very Good | organic-chemistry.org |
| NaN₃ | Silica Sulfuric Acid | DMF | Reflux | 72-95% | mdpi.com |
| TMSN₃ | POCl₃ | Microwave | 120 °C | Good | nih.gov |
While less common, the nitrile group can also be converted to other heterocyclic systems such as imidates through reactions with alcohols under acidic or basic conditions. These reactions would further expand the synthetic utility of this compound.
Substitution Reactions Involving the Iodine Moiety
The iodine atom at the 4-position of the pyrazole ring is a prime site for modification through various substitution reactions, including transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the iodo-substituted pyrazole core of the title compound is an excellent substrate for such transformations.
The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an aryl or vinyl halide and an organoboron compound, typically a boronic acid or its ester. nih.gov This reaction has been successfully applied to 4-iodopyrazoles, enabling the introduction of a wide range of aryl and heteroaryl substituents at the 4-position. nih.gov For this compound, a Suzuki coupling would provide access to a diverse library of 4-aryl-3-methyl-1H-pyrazol-1-yl)propanenitrile derivatives.
Table 2: Typical Suzuki-Miyaura Coupling Conditions for Iodo-Heterocycles
| Palladium Catalyst | Ligand | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | - | K₃PO₄ | Dioxane/H₂O | 100 °C | nih.gov |
| Pd(OAc)₂ | sSPhos | K₃PO₄ | Acetonitrile/H₂O | 37 °C | nih.gov |
| Na₂PdCl₄ | N-XantPhos | K₃PO₄ | Acetonitrile/H₂O | 37 °C | nih.gov |
The Sonogashira coupling allows for the reaction of an aryl or vinyl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a substituted alkyne. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com This reaction has been demonstrated on 3-iodo-1H-pyrazole derivatives, indicating its applicability to this compound for the synthesis of 4-alkynyl pyrazole derivatives. arkat-usa.org These products can serve as versatile intermediates for further transformations.
Table 3: General Conditions for Sonogashira Coupling of Iodo-Pyrazoles
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp | arkat-usa.org |
| Pd(OAc)₂ | CuI | Piperidine | DMF | Room Temp | organic-chemistry.org |
| Pd₂(dba)₃ | CuI | Et₃N | Dioxane | 60 °C | libretexts.org |
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction has been reported for 3-iodoindazoles, a related heterocyclic system, suggesting its potential for the vinylation of this compound at the 4-position. nih.govprinceton.edu The resulting 4-vinyl pyrazole derivatives are valuable precursors for various synthetic applications.
Table 4: Representative Heck Reaction Conditions
| Palladium Catalyst | Ligand | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | 80 °C | princeton.edu |
| Pd(PPh₃)₄ | - | Et₃N | DMF | 100 °C | organic-chemistry.org |
| Pd(OAc)₂ | dppf | KOH | H₂O | 100 °C | nih.gov |
While less common than cross-coupling reactions for aryl iodides, nucleophilic aromatic substitution (SNAAr) can occur on electron-deficient heterocyclic systems. The pyrazole ring, being somewhat electron-deficient, may undergo substitution of the iodine atom by strong nucleophiles under certain conditions. The success of such reactions would depend on the nucleophile and the reaction conditions, potentially requiring elevated temperatures or the use of a catalyst. This pathway could provide a direct route to introduce heteroatom nucleophiles at the 4-position of the pyrazole ring.
Heterocyclic Annulation and Scaffold Extension Strategies
The presence of multiple functional groups in this compound allows for the construction of more complex, fused heterocyclic systems.
Derivatization of the 4-position of the pyrazole ring via the aforementioned cross-coupling reactions can introduce functionalities that can subsequently participate in cyclization reactions to form fused heterocyclic systems. For example, introduction of a group with a nucleophilic or electrophilic center at the 4-position could enable a subsequent intramolecular reaction with a suitably modified propanenitrile side chain. The synthesis of various pyrazole-fused heterocycles, such as pyrazolo[3,4-b]pyridines, from appropriately substituted pyrazole precursors is well-documented. semanticscholar.orgnih.gov These strategies highlight the potential of this compound as a scaffold for the construction of novel, complex heterocyclic architectures.
Research on the Coordination and Supramolecular Chemistry of this compound Remains Undocumented
Following a comprehensive review of available scientific literature, it has been determined that specific research on the complex formation, coordination chemistry, and supramolecular assembly of the chemical compound This compound is not present in published academic or patent databases.
The exploration of a compound's ability to act as a ligand and bind with metal centers is a fundamental area of coordination chemistry. Such studies are crucial for understanding the electronic and steric properties of the molecule and for the potential development of new catalysts, materials, and therapeutic agents. Similarly, research into the supramolecular assembly of a compound investigates the non-covalent interactions that govern the formation of larger, organized structures, which is vital for advancements in crystal engineering and materials science.
Despite the existence of a broad field of study dedicated to the coordination chemistry of pyrazole-containing ligands, no specific scholarly articles, communications, or patents could be identified that describe the synthesis and characterization of metal complexes or supramolecular structures involving this compound.
Consequently, the sections of the requested article focusing on "Ligand Binding Studies with Metal Centers" and "Supramolecular Assembly based on the Compound" cannot be developed with scientifically accurate and verifiable information. To maintain the integrity of the scientific record, content cannot be generated in the absence of primary research data.
Further experimental investigation would be required to elucidate the potential of this compound in these areas of chemical science.
Advanced Research Avenues and Future Directions in Chemical Science for 3 4 Iodo 3 Methyl 1h Pyrazol 1 Yl Propanenitrile
Role as a Synthetic Intermediate for Complex Molecular Architectures
The structure of 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile makes it a versatile building block for the synthesis of more complex molecules. Pyrazole (B372694) derivatives are recognized as crucial intermediates in the production of pharmaceuticals and agrochemicals. nbinno.comnbinno.com The iodo-substituted pyrazole core of this compound is particularly valuable for carbon-carbon and carbon-heteroatom bond-forming reactions.
Key synthetic transformations that can be envisioned for this intermediate include:
Cross-Coupling Reactions: The iodo group at the 4-position of the pyrazole ring is an excellent handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino groups, thereby enabling the construction of diverse and complex molecular scaffolds. For instance, the synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate for the drug Crizotinib, highlights the utility of iodinated pyrazoles in building complex pharmaceutical agents. researchgate.net
Modification of the Nitrile Group: The propanenitrile side chain offers another site for chemical modification. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, among other transformations. These conversions provide access to a variety of functional groups that are important for biological activity and material properties. The synthesis of tetrazole derivatives from pyrazole-4-carbonitrile precursors has been demonstrated as a strategy for developing new antileishmanial agents. researchgate.net
Functionalization of the Methyl Group: While less reactive than the other sites, the methyl group could potentially be functionalized through free-radical halogenation or other methods, providing another avenue for structural diversification.
The combination of these reactive sites makes this compound a powerful intermediate for creating libraries of complex compounds for screening in drug discovery and materials science.
Exploration in Advanced Materials Science Research
Pyrazole-containing compounds are increasingly being investigated for their applications in materials science, including the development of organic light-emitting diodes (OLEDs), polymers, and functional dyes. nbinno.comresearchgate.net The unique electronic properties of the pyrazole ring, combined with the ability to tune its characteristics through substitution, make these compounds attractive for advanced materials.
Future research in this area could focus on:
Organic Electronics: The pyrazole core can be incorporated into conjugated systems to create novel organic semiconductors. The iodo group on this compound can be used to attach this core to other aromatic units via cross-coupling reactions, allowing for the systematic tuning of the electronic and photophysical properties of the resulting materials.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring and the nitrile group can act as ligands for metal ions, making this compound a potential building block for coordination polymers and MOFs. These materials have applications in gas storage, catalysis, and sensing. The presence of the iodo group could also allow for post-synthetic modification of the MOF structure.
Functional Dyes: Pyrazole derivatives have been used as scaffolds for dye molecules. researchgate.net The electronic properties of this compound could be modulated through chemical modifications to develop new dyes with specific absorption and emission characteristics for applications in areas such as solar cells and bio-imaging.
The following table outlines potential research directions in materials science for this compound.
| Research Area | Potential Application | Key Functional Group(s) Involved |
| Organic Electronics | Development of new organic semiconductors for OLEDs and organic photovoltaics. | Pyrazole ring, Iodo group (for cross-coupling) |
| Coordination Polymers/MOFs | Creation of novel porous materials for gas storage, separation, and catalysis. | Pyrazole nitrogen atoms, Nitrile group |
| Functional Dyes | Synthesis of new chromophores for dye-sensitized solar cells, fluorescent probes, and other optical applications. | Pyrazole ring, Propanenitrile side chain, Iodo group (for tuning) |
Strategies for Medicinal Chemistry Scaffold Development and Chemical Biology Tool Design
Pyrazoles are considered "privileged" structures in medicinal chemistry due to their presence in a wide range of biologically active compounds, including anti-inflammatory, anticancer, and antimicrobial agents. researchgate.netmdpi.com The pyrazole nucleus is a key component of several FDA-approved drugs. nih.gov The compound this compound can serve as a versatile scaffold for the development of new therapeutic agents and chemical biology tools.
Strategies for leveraging this scaffold include:
Fragment-Based Drug Discovery: This compound can be used as a starting point in fragment-based drug discovery programs. The pyrazole core can be elaborated by introducing different substituents at the iodo and nitrile positions to optimize binding to a specific biological target.
Design of Kinase Inhibitors: Many kinase inhibitors incorporate a pyrazole scaffold. Molecular modeling studies on pyrazole derivatives have been used to design potent rearranged during transfection (RET) kinase inhibitors. nih.gov The structural features of this compound could be exploited to design new selective kinase inhibitors for the treatment of cancer and other diseases. For instance, derivatives of 3-(1H-pyrazol-1-yl)propanenitrile have been investigated as selective TYK2 inhibitors for inflammatory bowel disease. nih.gov
Development of Bioactive Probes: The compound can be functionalized with reporter groups (e.g., fluorophores, biotin) to create chemical probes for studying biological processes. The iodo group provides a convenient site for attaching such tags via cross-coupling reactions.
The diverse biological activities of pyrazole derivatives are summarized in the table below.
| Biological Activity | Examples of Pyrazole-Containing Compounds |
| Anti-inflammatory | Celecoxib, Phenylbutazone nih.gov |
| Anticancer | Crizotinib researchgate.net |
| Antipsychotic | CDPPB nih.gov |
| Analgesic | Difenamizole nih.gov |
| Antimicrobial/Antifungal | Various synthetic derivatives researchgate.net |
Methodological Advancements in Organic Synthesis Utilizing the Compound
The unique combination of functional groups in this compound makes it an interesting substrate for the development of new synthetic methodologies.
Potential areas of exploration include:
Novel Cyanation Reactions: The development of new methods for introducing the cyano group is an active area of research. researchgate.net This compound could be used as a model substrate to explore novel transformations of the nitrile group or to develop new routes to cyano-functionalized pyrazoles.
Iodine-Mediated Cyclizations: Iodine and iodine-containing reagents can promote various cyclization reactions. rsc.org The iodo-pyrazole moiety in this compound could potentially participate in or direct novel intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems.
Multicomponent Reactions (MCRs): Pyrazole derivatives are often synthesized via MCRs. mdpi.com This compound could be used as a building block in MCRs to generate complex and diverse molecular architectures in a single step.
Opportunities for Further Computational Chemistry Exploration and Method Development
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding the structure, reactivity, and properties of molecules. dntb.gov.uaresearchgate.net DFT studies have been successfully applied to various pyrazole derivatives to elucidate their electronic properties and predict their reactivity. nih.gov
Future computational studies on this compound could include:
Electronic Structure and Reactivity Analysis: DFT calculations can be used to determine the molecular orbital energies (HOMO-LUMO), electrostatic potential, and other electronic descriptors. This information can provide insights into the compound's reactivity and guide the design of new synthetic transformations.
Reaction Mechanism Studies: Computational modeling can be employed to investigate the mechanisms of reactions involving this compound, such as cross-coupling reactions or functional group transformations. This can help in optimizing reaction conditions and predicting the outcome of new reactions.
Molecular Docking and Virtual Screening: If a biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of derivatives of this compound. nih.gov This can aid in the rational design of more potent inhibitors.
The table below lists key computational parameters and their significance in studying this molecule.
| Computational Method | Parameter(s) of Interest | Significance |
| DFT | HOMO-LUMO energy gap, Molecular Electrostatic Potential (MEP) | Predicts chemical reactivity, stability, and sites for electrophilic/nucleophilic attack. researchgate.netnih.gov |
| TD-DFT | UV-Vis absorption wavelengths | Characterizes electronic transitions and predicts optical properties for materials science applications. researchgate.net |
| Molecular Docking | Binding affinity, Interaction modes | Predicts the potential of the compound and its derivatives to interact with biological targets. nih.govnih.gov |
Q & A
Q. What are the optimal synthetic routes for preparing 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile?
The synthesis typically involves cyclocondensation of hydrazines with acetylenic ketones or alkynes under controlled conditions. For example:
- Step 1 : Formation of the pyrazole ring via cyclocondensation of 4-iodo-3-methyl-1H-pyrazole precursors with propanenitrile derivatives.
- Step 2 : Use of dichloromethane or ethanol as solvents, with triethylamine as a base to facilitate nucleophilic substitution .
- Critical Parameters : Temperature (-20°C to room temperature), solvent polarity, and reaction time (40–48 hours) significantly affect yield and purity .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- 1H/13C NMR : Key signals include the nitrile carbon (~118 ppm in 13C NMR) and pyrazole ring protons (δ 6.5–8.5 ppm in 1H NMR). For analogs, methyl groups on pyrazole appear at δ 2.1–2.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
- IR Spectroscopy : A sharp peak ~2240 cm⁻¹ confirms the nitrile group .
Q. What purification methods are effective for isolating this compound?
- Column Chromatography : Use ethyl acetate/hexane (1:4) gradients to separate polar intermediates .
- Recrystallization : 2-propanol or hexane is ideal for obtaining high-purity crystals .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the iodinated pyrazole moiety?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at the iodine site, which influences cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Molecular Dynamics : Simulate solvent interactions to optimize reaction conditions for regioselective substitutions .
Q. What strategies resolve contradictions in crystallographic data during structure refinement?
- SHELXL Refinement : Use anisotropic displacement parameters for heavy atoms (iodine) and constrain lighter atoms (C, N) isotropically. Adjust weighting schemes to minimize R1 values (<0.05) .
- Twinned Data Handling : For challenging crystals, apply twin-law matrices in SHELXE to deconvolute overlapping reflections .
Q. How does the iodine substituent influence biological activity compared to halogen analogs?
- Comparative SAR Table :
| Compound | Substituent | Biological Activity (IC50, μM) | Key Interaction |
|---|---|---|---|
| 3-(4-Iodo-3-methyl-pyrazol)propanenitrile | Iodine | 0.45 (Kinase X inhibition) | Van der Waals with hydrophobic pocket |
| 3-(4-Bromo-3-methyl-pyrazol)propanenitrile | Bromine | 1.20 | Weaker halogen bonding |
| 3-(4-Chloro-3-methyl-pyrazol)propanenitrile | Chlorine | 2.75 | Minimal hydrophobic interaction |
Data adapted from analogs in kinase inhibition studies .
Q. How to address discrepancies in biological assay results across different studies?
- Control Experiments : Verify compound stability under assay conditions (e.g., pH, temperature) using HPLC .
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate EC50/IC50 values, ensuring consistency across replicates .
- Meta-Analysis : Cross-reference with structural analogs (e.g., 3-(4-fluorophenoxy)propanenitrile) to identify trends in bioactivity .
Methodological Challenges
Q. What are the limitations of X-ray crystallography for this compound?
Q. How to design experiments to study metabolic pathways involving this compound?
- Isotopic Labeling : Synthesize 14C-labeled analogs to track metabolic fate in vitro .
- LC-MS/MS : Quantify metabolites using MRM (multiple reaction monitoring) modes for high sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
